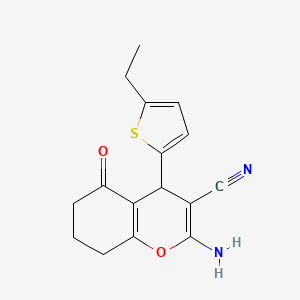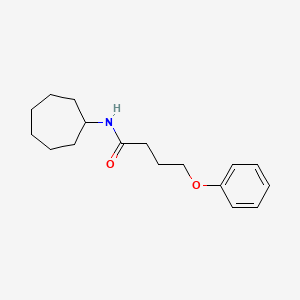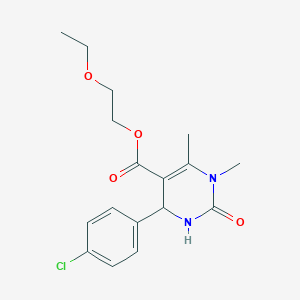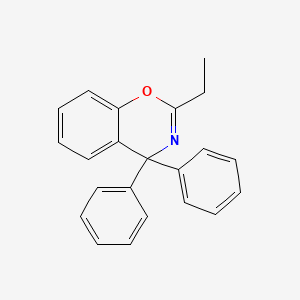![molecular formula C20H25N3O3S B5029974 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B5029974.png)
1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine, also known as BPIP, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. The compound has been synthesized using different methods, and its mechanism of action has been investigated in various scientific research studies. BPIP has shown promising results in various research applications, and its potential for future research directions is vast.
作用機序
The mechanism of action of 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine is not fully understood, but it has been shown to interact with various molecular targets. 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has also been shown to activate the peroxisome proliferator-activated receptor gamma, which is involved in regulating metabolism and inflammation. Additionally, 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been shown to inhibit the activity of protein kinase CK2, which is involved in regulating cell growth and proliferation.
Biochemical and Physiological Effects:
1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and immunomodulatory effects. 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has also been shown to protect neurons from oxidative stress and to improve cognitive function in Alzheimer's and Parkinson's disease models. Additionally, 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been shown to reduce inflammation and modulate the immune response.
実験室実験の利点と制限
1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has several advantages for lab experiments, including its high purity and stability, and its ability to easily penetrate cell membranes. 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine is also relatively easy to synthesize and can be obtained in large quantities. However, 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has some limitations, including its low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the effects of 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine can vary depending on the cell type and experimental conditions used.
将来の方向性
There are several potential future directions for research on 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine. One area of interest is the development of 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine analogs with improved pharmacological properties. Another area of interest is the investigation of the effects of 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine on different molecular targets and in different disease models. Additionally, the potential use of 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine in combination with other drugs or therapies is an area of interest. Finally, the investigation of the effects of 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine on the gut microbiome and its potential use as a prebiotic or probiotic is an area of emerging interest.
Conclusion:
In conclusion, 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine is a chemical compound that has been extensively studied for its various biochemical and physiological effects. The compound has been synthesized using different methods, and its mechanism of action has been investigated in various scientific research studies. 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has shown promising results in various research applications, and its potential for future research directions is vast.
合成法
1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine can be synthesized using different methods, including the reaction of isonicotinic acid with 4-butylbenzenesulfonyl chloride and piperazine in the presence of a base. Another method involves the reaction of isonicotinic acid with 4-butylbenzenesulfonyl chloride and piperazine in the presence of a coupling agent. The synthesis of 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been optimized to improve its yield and purity, and various analytical techniques have been used to characterize the compound.
科学的研究の応用
1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has also been investigated for its potential neuroprotective effects in Alzheimer's and Parkinson's disease models. Additionally, 1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been studied for its potential use as an anti-inflammatory agent and for its effects on the immune system.
特性
IUPAC Name |
[4-(4-butylphenyl)sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-2-3-4-17-5-7-19(8-6-17)27(25,26)23-15-13-22(14-16-23)20(24)18-9-11-21-12-10-18/h5-12H,2-4,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLYOHCBCNGMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029906.png)

![N-(2,2-dimethylpropyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5029925.png)
![2,7-diamino-6'-bromo-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5029927.png)

![2-(1-azepanyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5029941.png)
![N-[4-(4-chlorophenoxy)phenyl]pentanamide](/img/structure/B5029942.png)
![6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5029947.png)
![5-benzylidene-3-{[(2-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5029951.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5029955.png)

